7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
The compound 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multicomponent reaction. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
The compound 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Investigated for its optical and electronic properties, making it a candidate for organic electronics and photonics.
Mechanism of Action
The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
Uniqueness
The uniqueness of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its specific structural features, such as the methoxyphenyl and oxoethoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H18O5/c1-24-14-5-2-4-13(10-14)19(22)12-25-15-8-9-17-16-6-3-7-18(16)21(23)26-20(17)11-15/h2,4-5,8-11H,3,6-7,12H2,1H3 |
InChI Key |
XEIZKBPTYYJRDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
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